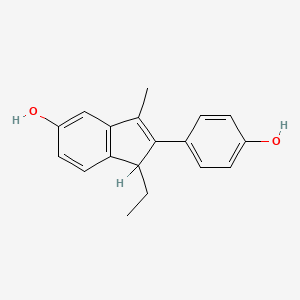
索磷布韦
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
索非布韦是一种直接作用于抗病毒药物,用于治疗慢性丙型肝炎病毒(HCV)感染。 它属于核苷类似物类药物,通过抑制 HCV NS5B RNA 依赖性 RNA 聚合酶发挥作用,而该聚合酶对于病毒复制至关重要 。 索非布韦于 2007 年被发现,并于 2013 年在美国获准用于医疗目的 。 它以索瓦迪的商品名上市,并被列入世界卫生组织基本药物清单 .
科学研究应用
作用机制
准备方法
索非布韦的合成涉及多个步骤,包括关键中间体的制备和最终偶联反应。 一种合成路线涉及使用 (2’R)-2’-脱氧-2’-氟-2’-甲基尿苷作为起始原料。 该化合物在路易斯酸和碱的存在下,在有机溶剂中与其他原料反应生成索非布韦 。 反应条件温和,该工艺适合大规模工业生产 .
另一种方法涉及更立体选择性的制备,它允许生产所需异构体,无需中间体分离。 这种方法降低了生产成本,也适合工业化生产 .
化学反应分析
索非布韦会经历各种化学反应,包括:
氧化: 索非布韦可以被氧化形成其活性代谢物 GS-461203,它是一种三磷酸盐.
还原: 还原反应通常与索非布韦无关。
这些反应中常用的试剂和条件包括有机溶剂、路易斯酸和碱 。 这些反应形成的主要产物包括索非布韦的活性三磷酸盐形式以及用于其合成的其他中间体 .
相似化合物的比较
索非布韦经常与其他直接作用于抗病毒剂进行比较,例如:
利巴韦林: 与索非布韦联合用于治疗 HCV.
维帕他韦: 另一种抗病毒剂,与索非布韦联合用于治疗各种基因型的 HCV.
达拉他韦: 与索非布韦联合用于治疗 HCV.
西美普韦: 与索非布韦联合用于治疗 HCV.
索非布韦在抗药性发展方面的耐受性高,并且对多种 HCV 基因型有效 。 它与其他抗病毒剂联合使用,可以提高疗效,并扩大其在治疗各种 HCV 基因型方面的应用 .
属性
Key on ui mechanism of action |
Sofosbuvir is a direct-acting antiviral agent (pan-genotypic polymerase inhibitor) against the hepatitis C virus. HCV RNA replication is mediated by a membrane-associated multiprotein replication complex. The HCV polymerase (NS5B protein) is an RNA-dependent RNA polymerase (RdRp). It is the essential initiating and catalytic subunit of this replication complex and is critical for the viral replication cycle. There is no human homolog for HCV NS5B RdRp. Sofosbuvir is a monophosphorylated pyrimidine nucleotide prodrug that undergoes intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203). GS-461203 competes with natural nucleotides for incorporation (by HCV NS5B) into the nascent RNA strand during replication of the viral genome. GS-461203 differs from endogenous pyrimidine nucleotides in that it has been modified at the 2' position with the addition of a methyl and a fluoro functional group. Incorporation of GS-461203 into nascent RNA strongly reduces the efficiency of further RNA elongation by RdRp, resulting in premature termination of RNA synthesis. The stopping of viral replication leads to a rapid decline of HCV viral load and clearing of HCV levels in the body. |
|---|---|
CAS 编号 |
1190307-88-0 |
分子式 |
C22H29FN3O9P |
分子量 |
529.5 g/mol |
IUPAC 名称 |
propan-2-yl 2-[[[(4R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14?,16?,18?,20?,22-,36+/m1/s1 |
InChI 键 |
TTZHDVOVKQGIBA-IECBXEDQSA-N |
SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
手性 SMILES |
CC(C)OC(=O)C(C)N[P@](=O)(OCC1C([C@@](C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
规范 SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
外观 |
white solid powder |
颜色/形态 |
White to off-white crystalline solid |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Slightly soluble in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
PSI-7977; PSI 7977; PSI7977; GS7977; GS-7977; GS 7977; Sofosbuvir; Sovaldi; Virunon; Vosevi; Hepcinat; Hepcvir; Resof; |
产品来源 |
United States |
Q1: What is the mechanism of action of Sofosbuvir?
A1: Sofosbuvir is a pan-genotypic inhibitor of the Hepatitis C Virus (HCV) NS5B RNA polymerase, a key enzyme responsible for viral replication. [, , , , , ] It acts as a chain-terminating nucleotide analogue, interfering directly with the HCV life cycle by suppressing viral replication. [, , ]
Q2: How does Sofosbuvir affect HCV after binding to NS5B polymerase?
A2: Upon entering hepatocytes (liver cells), Sofosbuvir is metabolized into its active form, a nucleoside triphosphate. This active metabolite competes with naturally occurring nucleotides, ultimately leading to the termination of RNA chain elongation during HCV replication. [, ]
Q3: What is the molecular formula and weight of Sofosbuvir?
A3: The scientific literature provided does not specify the exact molecular formula and weight of Sofosbuvir.
Q4: How stable is Sofosbuvir under various storage conditions?
A5: While specific stability data is limited in the provided research, Sofosbuvir has been successfully formulated into tablets for oral administration. [, , , , , ] Stability indicating HPTLC methods have been developed for Sofosbuvir and Daclatasvir in combination, highlighting the need for validated methods to assess drug stability. []
Q5: Does Sofosbuvir have any catalytic properties?
A5: Sofosbuvir itself doesn't possess catalytic properties. Its antiviral action stems from inhibiting the catalytic activity of the HCV NS5B polymerase.
Q6: Have any computational studies been conducted on Sofosbuvir?
A6: There is no mention of specific computational chemistry studies on Sofosbuvir within the provided research articles.
Q7: What formulation strategies have been explored for Sofosbuvir?
A9: Sofosbuvir is primarily formulated as tablets for oral administration. [, , , , , ] Further research exploring strategies to optimize Sofosbuvir formulation for improved stability, solubility, and bioavailability is warranted.
Q8: Is there information regarding Sofosbuvir's SHE compliance?
A8: The provided scientific research focuses primarily on the clinical efficacy and safety of Sofosbuvir. Information regarding specific SHE (Safety, Health, and Environment) regulations and compliance is not discussed.
Q9: What is known about the pharmacokinetic profile of Sofosbuvir?
A11: Sofosbuvir is readily absorbed after oral administration, achieving peak plasma concentrations in approximately 30 minutes. [, ] It undergoes extensive hepatic metabolism, primarily by phosphorylation, into its active triphosphate form. [, , ] The primary metabolite, GS-331007, is largely inactive against HCV and is eliminated in the urine. []
Q10: What cell-based assays have been used to evaluate Sofosbuvir's activity?
A13: Sofosbuvir's antiviral activity has been extensively studied in cell culture using HCV replicons. [, , ] These replicons are engineered systems that allow for the replication of the HCV genome in cultured cells, enabling the assessment of antiviral activity. Resistance selection experiments have also been conducted in cell culture to understand the emergence of resistance to Sofosbuvir. []
Q11: What is the efficacy of Sofosbuvir in clinical trials?
A14: Clinical trials have demonstrated that Sofosbuvir-based regimens achieve high sustained virological response (SVR) rates, signifying viral eradication, across various HCV genotypes and patient populations. [, , , , , , , , , , , , , , ] Notably, Sofosbuvir-containing regimens have shown efficacy in treatment-naïve and treatment-experienced patients, as well as in those with cirrhosis. [, , , , , , , , , , , , , , ]
Q12: What are the primary mechanisms of resistance to Sofosbuvir?
A15: The primary mechanism of Sofosbuvir resistance involves mutations in the NS5B polymerase, specifically the S282T substitution. This mutation has been identified across all HCV genotypes and confers reduced susceptibility to Sofosbuvir. [, , ]
Q13: Does cross-resistance occur between Sofosbuvir and other antivirals?
A16: While S282T is the primary resistance mutation, other substitutions in NS5B can emerge during Sofosbuvir treatment, and their impact on resistance and cross-resistance with other antivirals requires further investigation. [] Clinical studies have shown that Sofosbuvir-containing regimens, particularly Sofosbuvir/Velpatasvir/Voxilaprevir, are effective as salvage therapies in patients who have failed prior DAA treatments. []
Q14: Are there any specific drug delivery strategies for Sofosbuvir?
A17: The provided research primarily focuses on the oral formulation and efficacy of Sofosbuvir. [, , , , , ] Specific drug delivery and targeting strategies for Sofosbuvir are not discussed in detail within these articles.
Q15: Are there any biomarkers associated with Sofosbuvir treatment response?
A18: The research primarily focuses on sustained virologic response (SVR) as the primary indicator of Sofosbuvir treatment efficacy. [, , , , , , , , , , , , , , ] The research does not delve into specific biomarkers to predict treatment response or identify potential adverse effects.
Q16: What analytical methods are used to quantify Sofosbuvir?
A19: Several analytical techniques have been employed for Sofosbuvir quantification, including high-performance liquid chromatography (HPLC) and UV spectrophotometry. [, , , , , ] Stability indicating HPTLC methods have also been developed to assess Sofosbuvir stability. []
Q17: Are there specific methods for analyzing Sofosbuvir in biological samples?
A17: The provided research does not delve into specific details regarding the analysis of Sofosbuvir in biological samples.
Q18: What is the environmental impact of Sofosbuvir?
A18: The provided research focuses on the clinical aspects of Sofosbuvir, and information regarding its environmental impact and degradation is not discussed.
Q19: What quality control measures are in place for Sofosbuvir manufacturing?
A19: Specific quality control and assurance measures implemented during Sofosbuvir development, manufacturing, and distribution are not discussed in detail in the provided research.
Q20: Does Sofosbuvir elicit any immune responses?
A20: The provided scientific literature primarily focuses on the antiviral efficacy and safety profile of Sofosbuvir. Information concerning its potential immunogenicity and effects on immunological responses is not discussed.
Q21: Does Sofosbuvir interact with drug transporters?
A26: Preliminary research suggests that genetic variants in drug transporter genes like ABCB1 might affect Sofosbuvir's primary metabolite concentration. [] This highlights the need for further investigation into potential drug-transporter interactions.
Q22: Does Sofosbuvir affect drug-metabolizing enzymes?
A22: The provided research focuses on Sofosbuvir's interaction with HCV and its clinical efficacy. It doesn't detail its impact on drug-metabolizing enzyme activity.
Q23: What is known about the biocompatibility of Sofosbuvir?
A23: The primary focus of the research is Sofosbuvir's clinical effectiveness and safety in treating HCV. Specific details regarding its biocompatibility and biodegradability are not discussed.
Q24: Are there any alternative therapies to Sofosbuvir-based regimens for HCV?
A29: The landscape of HCV treatment has evolved significantly with the advent of direct-acting antivirals (DAAs). [, , , , , , ] Prior to DAAs, the standard of care involved interferon-based therapies, which were associated with significant side effects and lower efficacy. [, , , , , ] Sofosbuvir, as a highly effective DAA, has largely replaced interferon-based therapies as the preferred treatment option for most patients.
Q25: Are there strategies for recycling or managing Sofosbuvir waste?
A25: The research provided does not offer information on Sofosbuvir waste management or recycling strategies.
Q26: What research tools and resources have been crucial in Sofosbuvir research?
A26: While not explicitly stated, the research highlights the use of several key tools and resources, including:
- HCV replicons: Essential for evaluating Sofosbuvir's antiviral activity and resistance profiling. [, , ]
- Clinical trial networks: Collaborative efforts across multiple research centers were crucial for conducting large-scale clinical trials. [, , , , , , , , , , , , , , ]
- Analytical techniques: Methods like HPLC and UV spectrophotometry are vital for Sofosbuvir quantification and stability studies. [, , , , , ]
Q27: What were the major milestones in the development of Sofosbuvir?
A27: Key milestones in Sofosbuvir's development include:
- Clinical trials: Successful completion of Phase 2 and 3 clinical trials demonstrating high SVR rates across HCV genotypes. [, , , , , , , , , , , , , , ]
- Regulatory approval: FDA approval of Sofosbuvir in 2013, marking a significant advancement in HCV treatment. [, ]
- Real-world effectiveness: Continued evaluation of Sofosbuvir's efficacy and safety in broader patient populations. [, ]
Q28: How has Sofosbuvir research fostered cross-disciplinary collaborations?
A28: The development of Sofosbuvir has spurred collaborations across various scientific disciplines, including:
- Virology and Molecular Biology: Understanding HCV replication mechanisms and resistance pathways. [, , ]
- Medicinal Chemistry and Pharmacology: Designing, synthesizing, and evaluating the drug's pharmacokinetic and pharmacodynamic properties. [, , , , ]
- Clinical Medicine and Hepatology: Conducting clinical trials, evaluating efficacy and safety, and managing HCV-infected patients. [, , , , , , , , , , , , , , ]
- Analytical Chemistry: Developing and validating methods for Sofosbuvir quantification and quality control. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



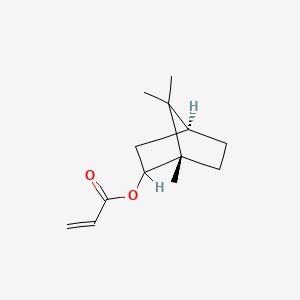

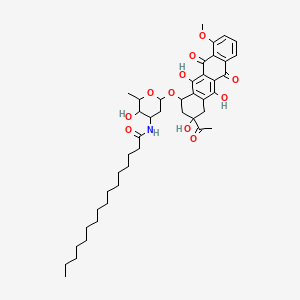

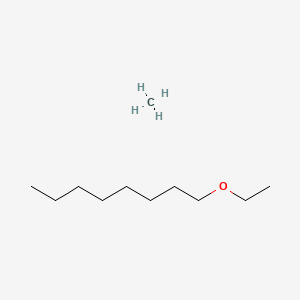


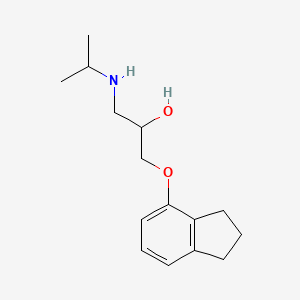


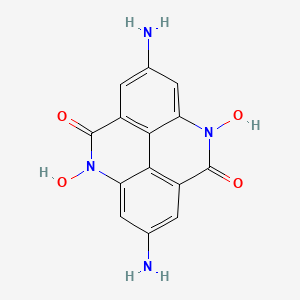
![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B1194385.png)
